![molecular formula C18H18ClFN6O B2413176 2-クロロ-6-フルオロ-N-(2-(4-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)ベンゾアミド CAS No. 1021094-39-2](/img/structure/B2413176.png)
2-クロロ-6-フルオロ-N-(2-(4-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound of interest due to its potential applications in medicinal chemistry and other scientific research fields. The complex structure features several functional groups, making it a versatile candidate for various chemical reactions and applications.
科学的研究の応用
2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific applications:
Chemistry:
Used as an intermediate in the synthesis of more complex compounds.
Serves as a ligand in coordination chemistry.
Biology:
Potentially acts as an inhibitor for specific enzymes or receptors.
Useful in studying protein-ligand interactions due to its complex structure.
Medicine:
Could be developed as a pharmaceutical agent for various diseases.
Studied for its potential anti-inflammatory, anti-cancer, or antiviral properties.
Industry:
May be used in the development of agrochemicals or specialty chemicals.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multiple steps, starting from readily available starting materials. The synthetic route could include:
Halogenation: Introduction of chlorine and fluorine into the benzene ring.
Formation of the pyrazolo[3,4-d]pyrimidine ring via cyclization.
Coupling of the pyrrolidine moiety.
Final amidation step to attach the ethylbenzamide group.
Reaction conditions would involve:
Use of appropriate solvents such as dimethylformamide (DMF) or toluene.
Controlled temperatures ranging between -10°C to 150°C.
Use of catalysts or reagents like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods: Industrial scale production would optimize these reactions for higher yields, scalability, and cost-efficiency, potentially utilizing flow chemistry techniques and automated systems to ensure consistent quality and productivity.
Types of Reactions:
Substitution Reactions: Given the halogen atoms present, it can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: Certain functional groups within the molecule can be oxidized or reduced depending on the required derivative.
Cyclization and Ring-Closing Reactions: Possible formation of additional ring structures by closing the pyrimidine ring or modifying the pyrrolidine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts, acid or base catalysts for specific reaction steps.
Major Products:
Modified analogues with altered functional groups for enhanced biological activity or stability.
類似化合物との比較
2-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
Other substituted pyrazolo[3,4-d]pyrimidines.
This compound's complex structure and versatile reactivity make it a fascinating subject for further research and development across various scientific fields.
特性
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c19-13-4-3-5-14(20)15(13)18(27)21-6-9-26-17-12(10-24-26)16(22-11-23-17)25-7-1-2-8-25/h3-5,10-11H,1-2,6-9H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACAAYAEGXMRHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

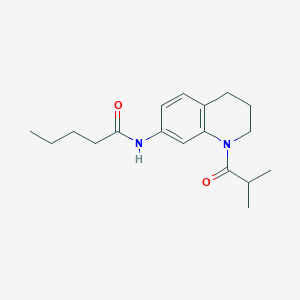
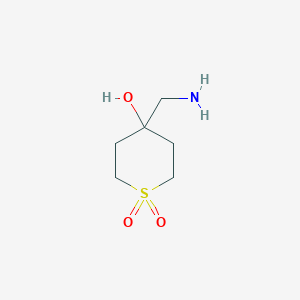
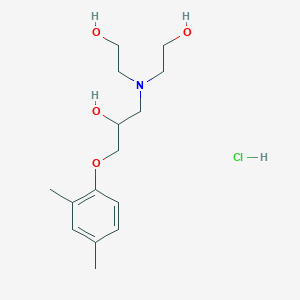
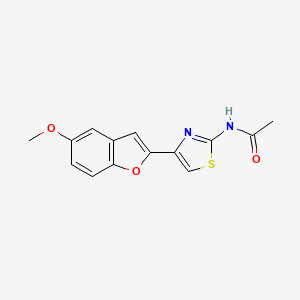
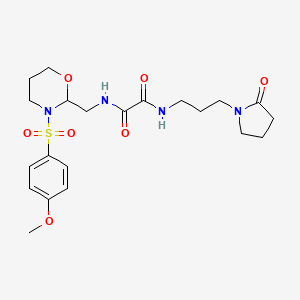
![N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B2413102.png)
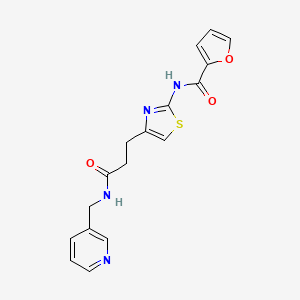
![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)
![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2413112.png)

![4-amino-1-(2-fluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2413114.png)
